molecular formula C11H18BrNO2 B6263970 rac-tert-butyl (1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 2307733-04-4

rac-tert-butyl (1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B6263970
CAS No.: 2307733-04-4
M. Wt: 276.17 g/mol
InChI Key: WXNSENOPSKVLMS-VGMNWLOBSA-N
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Description

rac-tert-butyl (1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate: is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the bromine atom and the tert-butyl ester group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl (1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of substituted derivatives, while reduction and oxidation reactions can lead to different functionalized compounds.

Scientific Research Applications

rac-tert-butyl (1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Comparison: rac-tert-butyl (1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and potential applications. Similar compounds may lack this feature, resulting in different reactivity and applications.

This detailed article provides a comprehensive overview of rac-tert-butyl (1R,6R,7S)-7-bromo-3-azabicyclo[410]heptane-3-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2307733-04-4

Molecular Formula

C11H18BrNO2

Molecular Weight

276.17 g/mol

IUPAC Name

tert-butyl (1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-5-4-7-8(6-13)9(7)12/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m1/s1

InChI Key

WXNSENOPSKVLMS-VGMNWLOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)[C@H]2Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C2Br

Purity

95

Origin of Product

United States

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